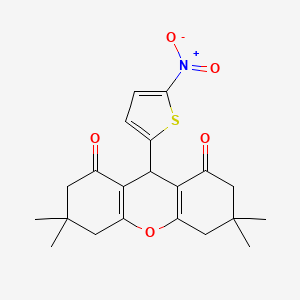
N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide), also known as CCD, is a chemical compound that has gained attention in the field of scientific research due to its various potential applications. CCD is a symmetrical molecule with two hydrazide groups attached to a cyclohexane ring. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) is not fully understood. However, studies have suggested that N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) may inhibit the activity of enzymes involved in the corrosion process. Additionally, N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has been found to have low toxicity in animal studies. However, further studies are needed to determine its long-term effects on human health. N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has been found to have antioxidant properties, which may contribute to its potential use as a corrosion inhibitor. Additionally, N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has several advantages for lab experiments. It is relatively easy to synthesize, and its low toxicity makes it a safe compound to work with. Additionally, N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has shown promising results in various scientific research fields, making it a potential candidate for further study. However, N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has some limitations for lab experiments. Its solubility in water is limited, which may make it difficult to work with in aqueous environments. Additionally, further studies are needed to determine its long-term effects on human health.
Orientations Futures
There are several future directions for the study of N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide). One potential direction is the further investigation of its use as a corrosion inhibitor in the oil and gas industry. Additionally, further studies are needed to determine its potential use as an antitumor agent. Studies could also investigate the effects of N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) on other diseases and conditions. Finally, further studies are needed to determine the long-term effects of N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) on human health.
Applications De Recherche Scientifique
N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has been studied for its potential applications in various scientific research fields. One of the most promising applications is its use as a corrosion inhibitor in the oil and gas industry. N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has been found to be an effective inhibitor for mild steel corrosion in acidic environments. Additionally, N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has been studied for its potential use as an antitumor agent. Studies have shown that N',N''-1,4-cyclohexanediylidenebis(2-chlorobenzohydrazide) has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-chloro-N-[[4-[(2-chlorobenzoyl)hydrazinylidene]cyclohexylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c21-17-7-3-1-5-15(17)19(27)25-23-13-9-11-14(12-10-13)24-26-20(28)16-6-2-4-8-18(16)22/h1-8H,9-12H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOOZNWDHXJRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=CC=C2Cl)CCC1=NNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B3454188.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3454196.png)

![3-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3454209.png)

![2-(4-bromophenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3454221.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3454232.png)
![N-(4-fluorophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3454249.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3454268.png)


![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3454284.png)
